N-Succinyl-L-Tyrosin

Übersicht

Beschreibung

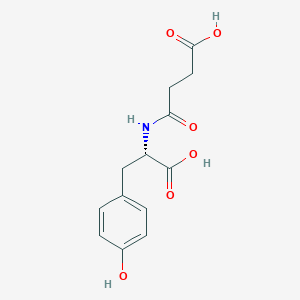

N-Succinyl-L-tyrosine is a derivative of the amino acid tyrosine, where the amino group is succinylated

Wissenschaftliche Forschungsanwendungen

N-Succinyl-L-tyrosine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in enzyme-substrate interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of biodegradable polymers and hydrogels

Wirkmechanismus

Target of Action

It is a metabolite of tyrosine, which has been shown to be an important intermediate in the biosynthesis of some neurotransmitters and hormones . The primary target of N-Succinyl-L-tyrosine is the DapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) enzyme .

Mode of Action

The DapE enzyme catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (SDAP) to give rise to succinic acid and L,L-diaminopimelic acid . The mechanism of action of the DapE catalyzed SDAP hydrolysis is investigated employing a hybrid QM/MM computational method . The DapE side chains, such as Arg178, Thr325, Asn345, are found to play a role in substrate identification and stabilization of the enzyme active site .

Biochemical Pathways

N-Succinyl-L-tyrosine is involved in the tyrosine metabolism pathway . This pathway links the metabolism of carbohydrates to the biosynthesis of aromatic amino acids involved in protein synthesis and leads to the synthesis of a large diversity of aromatic secondary metabolites .

Pharmacokinetics

It is known that it is a synthetic compound used in research and development to study metabolism .

Result of Action

The result of the action of N-Succinyl-L-tyrosine is the hydrolysis of N-succinyl-L,L-diaminopimelic acid (SDAP) to give rise to succinic acid and L,L-diaminopimelic acid . This reaction is crucial in the tyrosine metabolism pathway .

Biochemische Analyse

Biochemical Properties

N-Succinyl-L-tyrosine is involved in the transamination of prephenate into arogenate in the tyrosine metabolism pathway . This process is performed by three different aminotransferases: 1b aspartate aminotransferase (1b AAT), N-succinyl-L,L-diaminopimelate aminotransferase, and branched-chain aminotransferase . The interaction of N-Succinyl-L-tyrosine with these enzymes plays a crucial role in the biosynthesis of aromatic amino acids .

Cellular Effects

It is known that tyrosine-derived metabolites play a significant role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . As a derivative of tyrosine, N-Succinyl-L-tyrosine may have similar influences on cell function.

Molecular Mechanism

The molecular mechanism of N-Succinyl-L-tyrosine is closely related to its role in the tyrosine metabolism pathway. It interacts with specific enzymes to facilitate the transamination of prephenate into arogenate . This process involves binding interactions with biomolecules, enzyme activation, and potential changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the stability and degradation of N-Succinyl-L-tyrosine, as well as its long-term effects on cellular function, are important factors in its use in biochemical research .

Metabolic Pathways

N-Succinyl-L-tyrosine is involved in the tyrosine metabolism pathway, specifically in the transamination of prephenate into arogenate . This process involves interactions with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Succinyl-L-tyrosine can be synthesized through the reaction of L-tyrosine with succinic anhydride. The reaction typically occurs in an aqueous or organic solvent under controlled pH conditions to ensure the succinylation of the amino group without affecting the phenolic hydroxyl group of tyrosine .

Industrial Production Methods

Industrial production of N-Succinyl-L-tyrosine involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-Succinyl-L-tyrosine undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The succinyl group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted tyrosine derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Succinyl-L,L-diaminopimelic acid: Another succinylated amino acid derivative involved in bacterial cell wall synthesis.

N-Succinyl-chitosan: A succinylated polysaccharide with applications in drug delivery and tissue engineering

Uniqueness

N-Succinyl-L-tyrosine is unique due to its specific structure, which combines the properties of tyrosine and succinic acid. This allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound for research and industrial applications .

Biologische Aktivität

N-Succinyl-L-tyrosine is a derivative of the amino acid tyrosine, where the amino group is modified by the addition of a succinyl group. This compound plays a significant role in various biological processes, particularly in metabolic pathways and potential therapeutic applications. This article explores its biochemical properties, biological activities, and implications in health and disease.

Overview of N-Succinyl-L-tyrosine

N-Succinyl-L-tyrosine is primarily involved in the tyrosine metabolism pathway , specifically in the transamination of prephenate into arogenate, which is crucial for the synthesis of other important metabolites. This compound has garnered attention for its potential applications in biochemistry, medicine, and industry due to its unique structural properties and biological activities.

Chemical Structure

- Molecular Formula : C₁₃H₁₅N₃O₄

- Molecular Weight : 273.28 g/mol

The presence of the succinyl group enhances the solubility and reactivity of N-Succinyl-L-tyrosine compared to its parent amino acid, tyrosine.

Role in Metabolism

N-Succinyl-L-tyrosine is involved in several metabolic pathways:

- Transamination Reactions : It facilitates the conversion of prephenate to arogenate, which is essential for phenolic compound synthesis.

- Enzyme Interactions : This compound interacts with specific enzymes that regulate metabolic processes, influencing cellular functions such as signaling and gene expression .

Therapeutic Potential

Research indicates that N-Succinyl-L-tyrosine may have therapeutic applications:

- Cancer Research : The modulation of tyrosine metabolism has implications in tumor biology. Amino acids like tyrosine can influence tumor growth and immunity, indicating that derivatives such as N-Succinyl-L-tyrosine may play a role in cancer therapy .

- Neuroprotective Effects : Some studies suggest that compounds derived from tyrosine could offer neuroprotective benefits, potentially aiding in conditions like Parkinson's disease .

Case Studies and Research Findings

- Tyrosinemia Type I : A case report highlighted the role of tyrosine metabolites, including N-succinyl derivatives, in diagnosing and managing Tyrosinemia Type I, a metabolic disorder characterized by elevated tyrosine levels. The treatment with NTBC (nitisinone) significantly improved patient outcomes by reducing toxic metabolite accumulation .

- Taste Enhancement Properties : A study investigated the effects of N-Succinyl-L-tyrosine on taste perception, demonstrating its ability to enhance saltiness intensity without imparting bitterness, which has implications for food science and flavor enhancement .

Data Table: Biological Activities of N-Succinyl-L-Tyrosine

Eigenschaften

IUPAC Name |

4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c15-9-3-1-8(2-4-9)7-10(13(19)20)14-11(16)5-6-12(17)18/h1-4,10,15H,5-7H2,(H,14,16)(H,17,18)(H,19,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLAEOWQOQIWJT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432580 | |

| Record name | N-Succinyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374816-32-7 | |

| Record name | N-Succinyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Carboxy-1-oxopropyl)-L-tyrosine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44G66LPG5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.